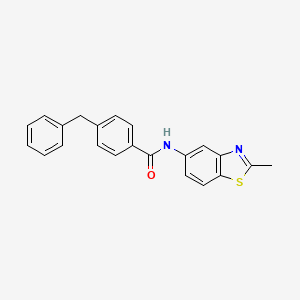
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
- Compounds structurally similar to the one have been studied for their cardiovascular activities. For example, a study synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their alpha-adrenoreceptor affinities. These compounds displayed significant prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).
Synthesis and Characterization
- Novel classes of compounds including those with furan and thiophene derivatives have been synthesized, which is relevant to the furan component in the compound of interest. These syntheses involved complex reactions and yielded structurally diverse molecules (Koza et al., 2013).
Bio-derived Furan Transformation
- A study focused on transforming bio-derived furans into ketoacids and diketones using water-soluble ruthenium catalysts. This research provides insights into the chemical versatility of furan compounds, which is a key component in the compound (Gupta et al., 2015).
Antimicrobial and Antifungal Activities
- 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, structurally related to the compound , have been synthesized and evaluated for antimicrobial and antifungal activities. One specific derivative showed significant activity against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).
DNA Binding and Antimicrobial Activities
- β-diketone condensed Schiff-base transition metal complexes, which include furan derivatives, have been studied for their DNA binding, oxidative DNA damage, and antimicrobial activities. These complexes showed potential in forming adducts with DNA and causing oxidative DNA cleavage (Raman et al., 2010).
Antioxidant Activity
- The antioxidant activity of compounds structurally similar to the compound has been investigated. This includes aminomethyl derivatives of certain anticonvulsants, indicating potential antioxidant applications (Hakobyan et al., 2020).
Biobased Polyester Synthesis
- The use of 2,5-bis(hydroxymethyl)furan as a building block for enzymatic polymerization to create biobased furan polyesters demonstrates the potential application of furan derivatives in sustainable materials development (Jiang et al., 2014).
Dye-Sensitized Solar Cells
- Phenothiazine derivatives with furan linkers have been synthesized for use in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This suggests applications in renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-14-6-4-7-16(10-14)32-13-15(28)12-27-18-19(26(2)22(30)25-20(18)29)24-21(27)23-11-17-8-5-9-31-17/h4-10,15,28H,3,11-13H2,1-2H3,(H,23,24)(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRMEAOZXJNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)
![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2731262.png)


![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)

![5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2731268.png)

![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)